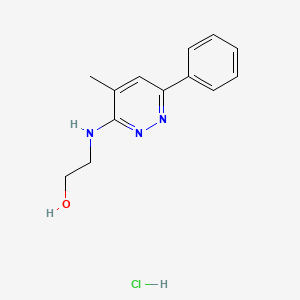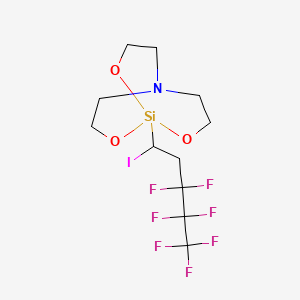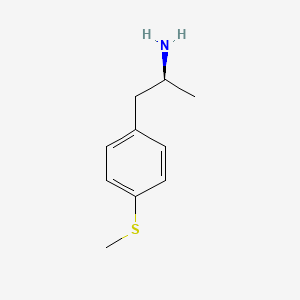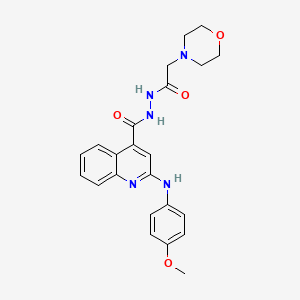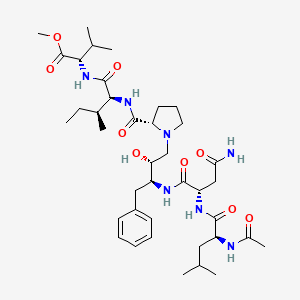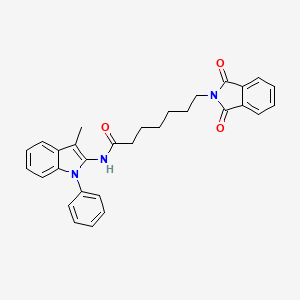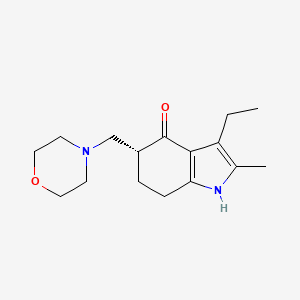
Molindone, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Molindone can be synthesized through a series of chemical reactions. One common method involves the reaction of cyclohexane-1,3-dione with a compound to form 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione. This intermediate is then cyclized to produce 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole. Finally, this compound is reacted with morpholine and formaldehyde to yield molindone .
Industrial Production Methods: Industrial production of molindone typically involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a carbonyl compound. This method allows for the efficient production of molindone with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Molindone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active or inactive metabolites .
Common Reagents and Conditions: Common reagents used in the reactions involving molindone include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of molindone include its metabolites, which are produced through hepatic biotransformation. These metabolites are crucial for understanding the drug’s pharmacokinetics and potential side effects .
Applications De Recherche Scientifique
Molindone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the metabolism of antipsychotic drugs. In biology and medicine, molindone is primarily used to treat schizophrenia and other psychotic disorders. It has also been investigated for its potential use in treating attention-deficit/hyperactivity disorder (ADHD) and aggressive behavior .
Mécanisme D'action
The exact mechanism of action of molindone is not fully understood. it is believed to act by antagonizing dopamine (D2) receptor sites in the brain’s reticular limbic systems. This antagonism decreases dopamine activity, leading to a reduction in psychotic symptoms . Molindone has a lower affinity for D2 receptors compared to other antipsychotic agents and exhibits low to moderate affinity for cholinergic and alpha-adrenergic receptors .
Comparaison Avec Des Composés Similaires
Molindone is often compared to other antipsychotic drugs such as quetiapine and clozapine. While it shares some similarities with these drugs, such as dopamine receptor antagonism, molindone is unique in its chemical structure and side effect profile. Unlike many antipsychotics, molindone is associated with weight loss rather than weight gain . Similar compounds include quetiapine, clozapine, and other typical and atypical antipsychotics .
Propriétés
Numéro CAS |
1035093-75-4 |
|---|---|
Formule moléculaire |
C16H24N2O2 |
Poids moléculaire |
276.37 g/mol |
Nom IUPAC |
(5R)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m1/s1 |
Clé InChI |
KLPWJLBORRMFGK-GFCCVEGCSA-N |
SMILES isomérique |
CCC1=C(NC2=C1C(=O)[C@H](CC2)CN3CCOCC3)C |
SMILES canonique |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


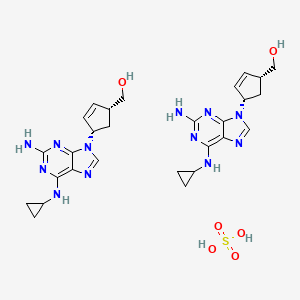
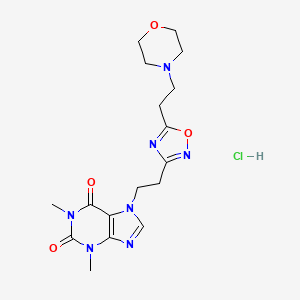
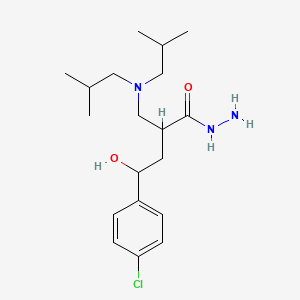
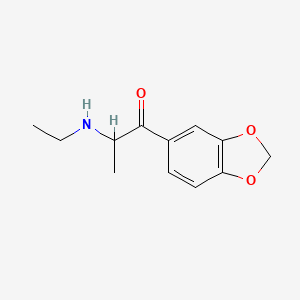

![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
